

Application Notes: CDK2-IN-18 in Breast Cancer Research Models

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Compound of Interest

Compound Name: CDK2-IN-18

Cat. No.: B15584025

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Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is frequently implicated in the pathogenesis of various cancers, including breast cancer. Aberrant CDK2 activity can drive uncontrolled proliferation and has been identified as a key mechanism of resistance to CDK4/6 inhibitors, a standard therapy for hormone receptor-positive (HR+) breast cancer.[1][2][3] **CDK2-IN-18** is a potent inhibitor of the CDK2/Cyclin E complex, with a reported IC₅₀ of 8 nM. It also exhibits inhibitory activity against CDK4/Cyclin D1 with an IC₅₀ of 46 nM.[4] These characteristics make it a valuable tool for investigating the role of CDK2 in breast cancer biology and for exploring its potential as a therapeutic target.

Due to the limited availability of specific application data for **CDK2-IN-18** in breast cancer models, this document provides a generalized framework and protocols based on studies with other highly selective and potent CDK2 inhibitors, such as INX-315 and BLU-222. These examples serve as a guide for designing and executing experiments to evaluate the efficacy and mechanism of action of CDK2 inhibitors in breast cancer research.

Data Presentation

The following tables summarize representative quantitative data for selective CDK2 inhibitors in various breast cancer research models. This data is intended to provide a comparative

reference for the expected performance of a potent CDK2 inhibitor.

Table 1: In Vitro Biochemical Activity of Selective CDK2 Inhibitors

Inhibitor	Target	IC50 (nM)	Selectivity vs. CDK1/B	Reference
CDK2-IN-18	CDK2/Cyclin E	8	Not Reported	[4]
CDK4/Cyclin D1	46			
INX-315	CDK2/Cyclin E	0.6	>50-fold	[5]
CDK2/Cyclin A	2.4			
CDK2-IN-4	CDK2/Cyclin A	44	>2,000-fold	[6]

Table 2: In Vitro Cellular Activity of Selective CDK2 Inhibitors in Breast Cancer Cell Lines

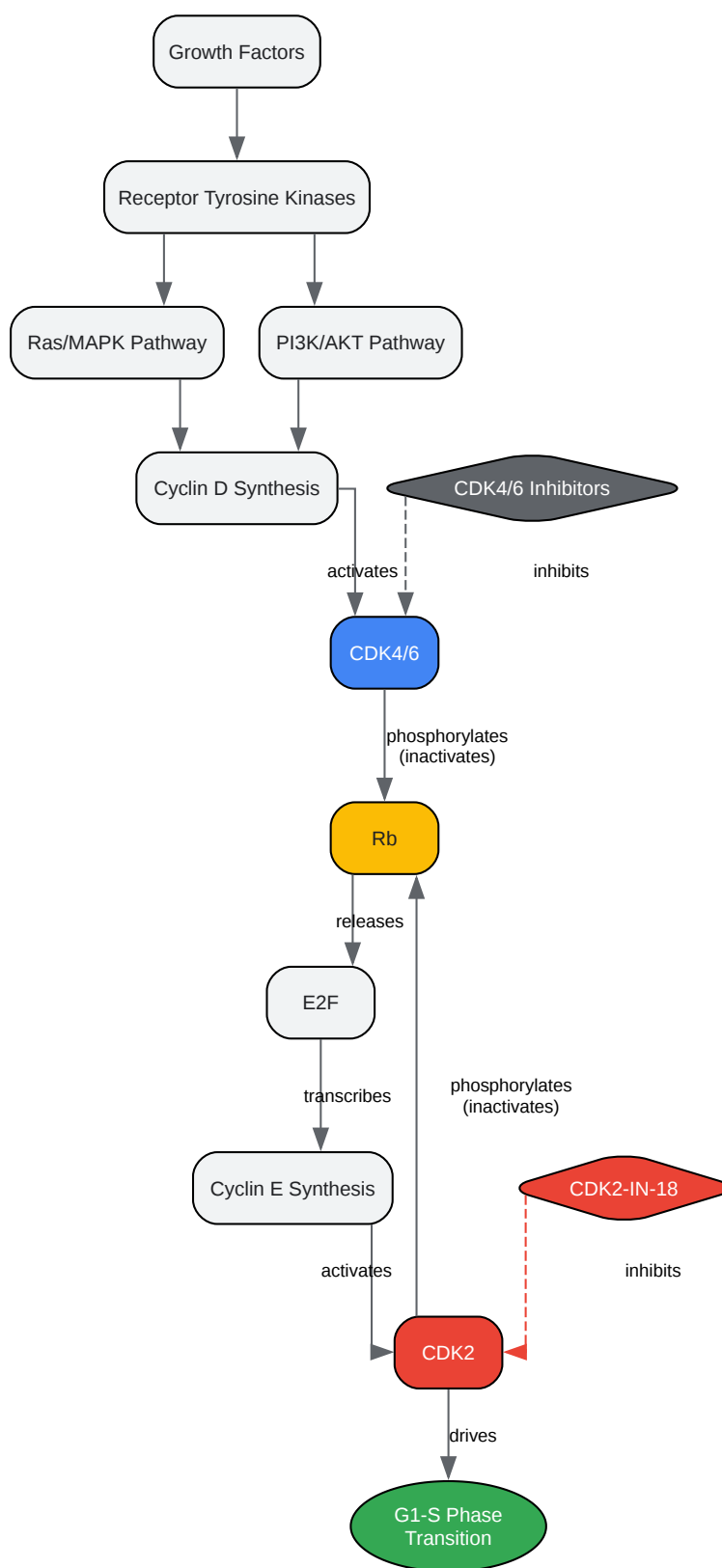
Inhibitor	Cell Line	Subtype	IC50 (nM)	Notes	Reference
INX-315	T47D (Abemaciclib-resistant)	HR+	Low nM	Overcomes resistance to CDK4/6 inhibitors.	[5]
INX-315	MCF7 (Abemaciclib/ Fulvestrant-resistant)	HR+	Low nM	Effective in dual-resistant models.	[5]
Dinaciclib	SUM149PT	Triple-Negative	4.24 - 18	Broad CDK inhibitor, potent in TNBC.	[7]
Meriolin 5	SUM149PT	Triple-Negative	20 - 80	Effective in inflammatory breast cancer models.	[7]

Table 3: In Vivo Efficacy of Selective CDK2 Inhibitors in Breast Cancer Xenograft Models

Inhibitor Combination	Tumor Model	Efficacy Outcome	Reference
INX-315 + Fulvestrant	MCF7 (CDK4/6i-resistant) Xenograft	Synergistic tumor growth suppression.	[8]
BLU-222 + Ribociclib + Fulvestrant	HR+/HER2- PDX models	Enhanced antitumor activity.	[9]
PF-07104091 + PF-07220060 (CDK4i)	HR+/HER2- Xenograft	Synergistic tumor growth inhibition and regression.	[10]

Signaling Pathways and Experimental Workflows

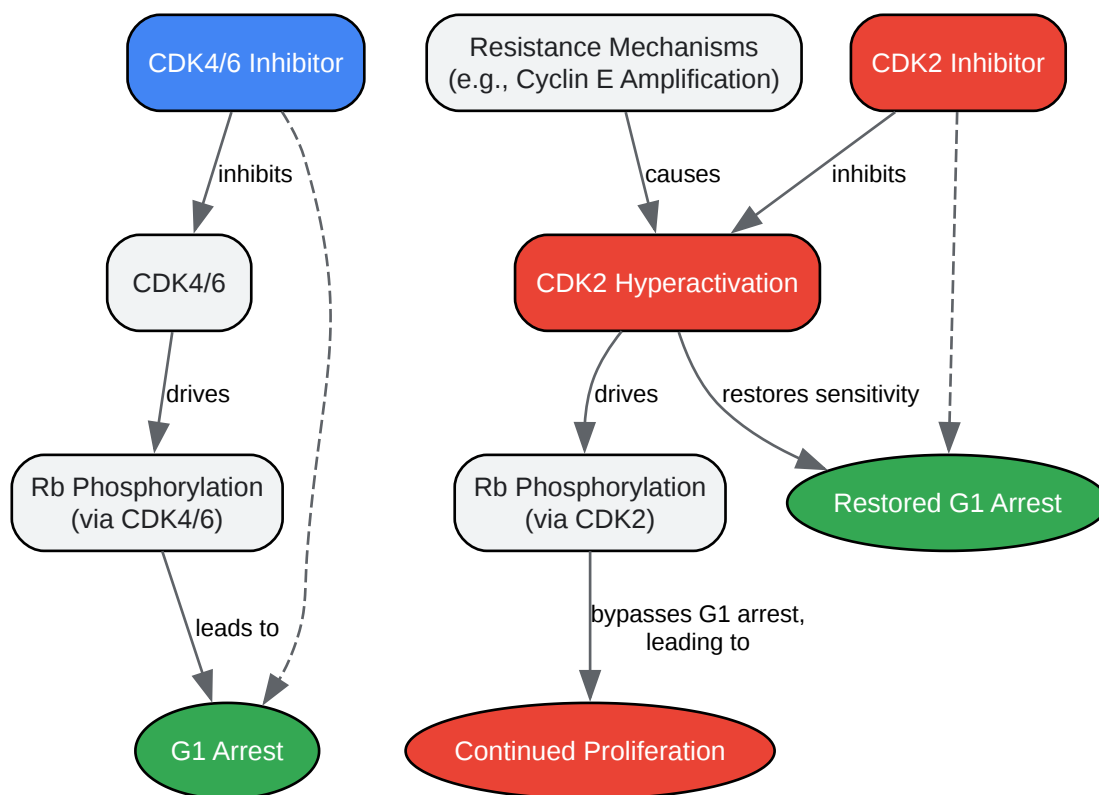
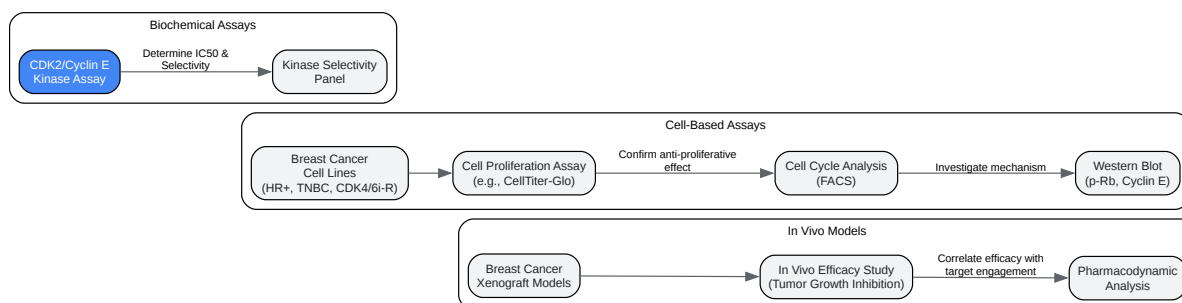
Diagram 1: Simplified CDK2 Signaling Pathway in Breast Cancer



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Caption: Simplified CDK2 signaling cascade in breast cancer cell cycle progression.

Diagram 2: Experimental Workflow for In Vitro Evaluation of **CDK2-IN-18**



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